1H-2-Benzothiopyran, 1-bromo-3,4-dihydro-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-2-Benzothiopyran, 1-bromo-3,4-dihydro- typically involves the bromination of 1H-2-Benzothiopyran, 3,4-dihydro-. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a solvent such as carbon tetrachloride or chloroform .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of continuous flow processes, can be applied to scale up the synthesis of 1H-2-Benzothiopyran, 1-bromo-3,4-dihydro-.
Chemical Reactions Analysis
Types of Reactions
1H-2-Benzothiopyran, 1-bromo-3,4-dihydro- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The sulfur atom in the benzothiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the sulfur atom to a lower oxidation state.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Reactions: Formation of new derivatives with different functional groups.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Reduction Reactions: Formation of de-brominated or reduced sulfur compounds.
Scientific Research Applications
1H-2-Benzothiopyran, 1-bromo-3,4-dihydro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 1H-2-Benzothiopyran, 1-bromo-3,4-dihydro- is not fully understood. its biological effects are thought to be mediated through interactions with specific molecular targets, such as enzymes or receptors. The bromine atom and the sulfur-containing benzothiopyran ring are likely involved in these interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
1H-2-Benzothiopyran, 3,4-dihydro-: The parent compound without the bromine atom.
1H-2-Benzothiopyran, 1-chloro-3,4-dihydro-: A similar compound with a chlorine atom instead of bromine.
1H-2-Benzothiopyran, 1-iodo-3,4-dihydro-: A similar compound with an iodine atom instead of bromine.
Uniqueness
1H-2-Benzothiopyran, 1-bromo-3,4-dihydro- is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activity. The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis .
Properties
CAS No. |
58230-60-7 |
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Molecular Formula |
C9H9BrS |
Molecular Weight |
229.14 g/mol |
IUPAC Name |
1-bromo-3,4-dihydro-1H-isothiochromene |
InChI |
InChI=1S/C9H9BrS/c10-9-8-4-2-1-3-7(8)5-6-11-9/h1-4,9H,5-6H2 |
InChI Key |
IHUJFHKXSISVNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(C2=CC=CC=C21)Br |
Origin of Product |
United States |
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